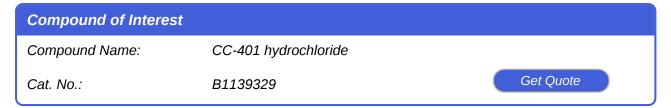


Application Notes and Protocols: CC-401 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and experimental use of **CC-401 hydrochloride**, a potent inhibitor of c-Jun N-terminal kinase (JNK).

Product Information

CC-401 hydrochloride is a potent and selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), with a Ki ranging from 25 to 50 nM.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP binding site on JNK and thereby preventing the phosphorylation of its downstream target, c-Jun.[1][2] The compound demonstrates at least 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2.[1][3]

Property	Value
IUPAC Name	3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride[4]
Molecular Formula	C22H25CIN6O[4]
Molecular Weight	424.93 g/mol [4][5]
CAS Number	1438391-30-0[5]



Solubility Data

The solubility of **CC-401 hydrochloride** can vary slightly between batches and is significantly affected by the purity of the solvents used. It is highly recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][3]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Source(s)
DMSO	100 mg/mL	235.33 mM	Requires sonication. Use of newly opened, non-hygroscopic DMSO is recommended.	[1][6]
DMSO	85 mg/mL	200.03 mM	Use fresh DMSO as moisture can decrease solubility.	[3][5][7]
Water	85 mg/mL	200.03 mM	[3][5][7]	
Water	12.5 mg/mL	29.42 mM	Requires sonication. If using water for stock solutions, filter sterilize (0.22 µm) before use.	[1]
Ethanol	2 mg/mL	4.7 mM	[5][7]	

Protocols

3.1. Preparation of Stock Solutions

For In Vitro Use (e.g., 100 mM DMSO Stock):



- Equilibrate the vial of **CC-401 hydrochloride** powder to room temperature before opening.
- To prepare a 100 mM stock solution, add 235.3 μL of fresh, anhydrous DMSO to 10 mg of CC-401 hydrochloride.
- Vortex thoroughly to mix.
- If necessary, sonicate the solution in a water bath to ensure complete dissolution.[1][6] Visually inspect the solution to confirm that no particulates are present.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

For In Vivo Use (Formulation Example): For in vivo applications, **CC-401 hydrochloride** can be formulated in various solvent systems. The following is an example protocol for a multisolvent formulation.

- Prepare a concentrated stock solution of **CC-401 hydrochloride** in DMSO (e.g., 25 mg/mL).
- Prepare the final formulation by adding the solvents sequentially. For a final concentration of
 ≥ 2.5 mg/mL, the following solvent system can be used: 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% saline.[1]
- To prepare 1 mL of the final solution, start with 450 μL of saline.
- Add 50 μL of Tween-80 and mix.
- Add 400 μL of PEG300 and mix thoroughly.
- Finally, add 100 μ L of the 25 mg/mL DMSO stock solution and vortex until a clear solution is achieved.[1]
- Prepare this formulation fresh for each experiment.
- 3.2. General Protocol for In Vitro JNK Inhibition Assay



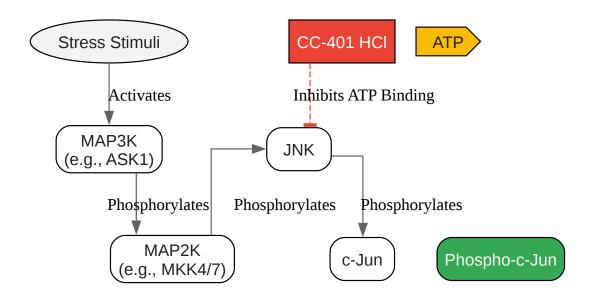
This protocol provides a general workflow for assessing the inhibitory effect of CC-401 on JNK signaling in a cell-based assay.

- Cell Culture: Plate human cells (e.g., HK-2 human tubular epithelial cells) in 6-well plates and culture overnight in appropriate media (e.g., DMEM/F12 with 10% FCS).[8]
- Serum Starvation: The next day, replace the medium with low-serum medium (e.g., 0.5% FCS) and incubate for 24 hours to reduce basal signaling activity.[8]
- Inhibitor Treatment: Prepare working concentrations of CC-401 hydrochloride by diluting the stock solution in the cell culture medium. Pre-treat the cells with CC-401 or vehicle control for 1 hour.[8]
- JNK Pathway Stimulation: Induce JNK pathway activation by adding a stress stimulus, such as 300 mM sorbitol, for 30 minutes.[8]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., urea-RIPA buffer).[8]
- Analysis: Analyze the cell lysates by Western blot to detect the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun. A reduction in the p-c-Jun/c-Jun ratio in CC-401-treated cells compared to vehicle-treated cells indicates successful JNK inhibition.

Mechanism of Action: JNK Signaling Pathway

CC-401 acts by competitively binding to the ATP-binding pocket of JNK, which prevents the phosphorylation of the transcription factor c-Jun. This inhibition is specific, as CC-401 does not block the upstream phosphorylation of JNK itself by MAP2Ks or the activation of other related kinases like p38 or ERK.[1]





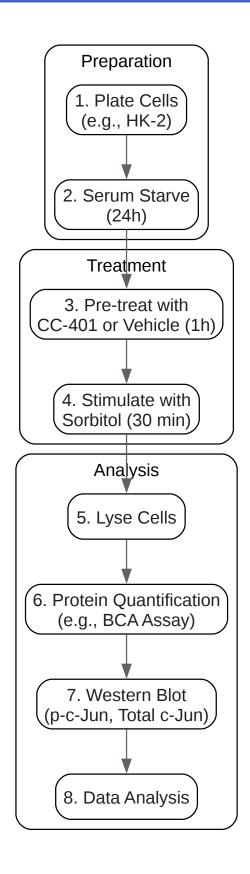
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CC-401 inhibits JNK by blocking ATP binding.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **CC-401 hydrochloride** in a cell-based assay.





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Workflow for in vitro testing of CC-401.



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